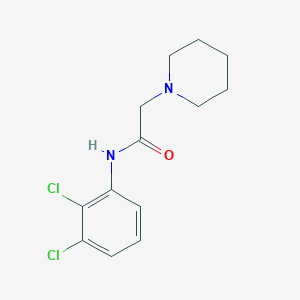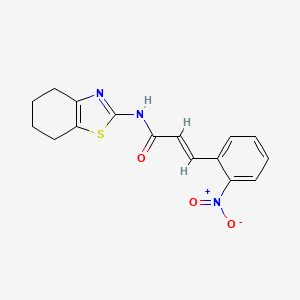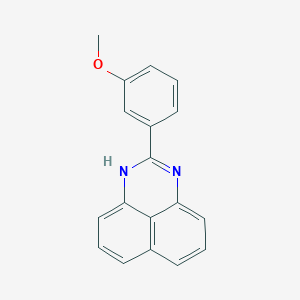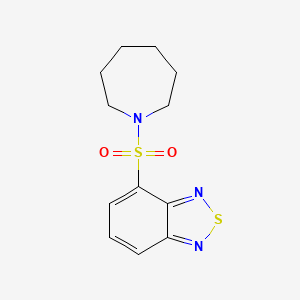
N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(1-piperidinyl)acetamide, commonly known as NDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NDPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.2 g/mol.
作用機序
The mechanism of action of NDPA is complex and involves multiple pathways. NDPA has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which leads to increased calcium influx and neurotransmitter release. NDPA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NDPA has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, GABA receptor, and voltage-gated calcium channels.
Biochemical and Physiological Effects
NDPA has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. NDPA has also been shown to improve cognitive function and memory formation, making it a potential candidate for the treatment of neurological disorders. NDPA has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its toxic effects.
実験室実験の利点と制限
NDPA has several advantages for lab experiments, including its high solubility in organic solvents and its ability to modulate the activity of multiple ion channels and receptors. However, NDPA also has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on NDPA, including the development of new drugs based on its structure and the investigation of its potential applications in the treatment of neurological disorders, cancer, and pain. Further studies are also needed to elucidate the mechanism of action of NDPA and to investigate its potential toxic effects in vivo.
合成法
NDPA can be synthesized using a variety of methods, including the reaction of 2,3-dichloroaniline with piperidine and acetic anhydride, or the reaction of 2,3-dichlorobenzoyl chloride with piperidine and acetamide. The yield of NDPA can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the molar ratio of the reactants.
科学的研究の応用
NDPA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, NDPA has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. NDPA has also been investigated as a potential treatment for Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
In pharmacology, NDPA has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. NDPA has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In toxicology, NDPA has been used as a model compound to study the toxicological effects of similar compounds, such as pesticides and herbicides. NDPA has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its toxic effects.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-5-4-6-11(13(10)15)16-12(18)9-17-7-2-1-3-8-17/h4-6H,1-3,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAOKGJTCDNEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)

![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)



